molecular formula C8H14O3 B13322417 Methyl 3-hydroxy-2,4-dimethylpent-4-enoate

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate

Cat. No.: B13322417
M. Wt: 158.19 g/mol
InChI Key: KXKXNCOMNMEEBL-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate is an organic compound with the molecular formula C8H14O3 It is a derivative of pentenoic acid and is characterized by the presence of a hydroxyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with trimethyl orthoacetate in the presence of a catalyst such as phenol. The reaction is typically carried out by heating the mixture to around 95°C for 2-3 hours to remove methanol, followed by further heating to 140°C for an additional 20 hours to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The final product is usually purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 3-oxo-2,4-dimethylpent-4-enoate.

    Reduction: Formation of 3-hydroxy-2,4-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-hydroxy-2,4-dimethylpent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,4-dimethylpent-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a methyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3-hydroxy-2,4-dimethylpent-4-enoate

InChI

InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h6-7,9H,1H2,2-4H3

InChI Key

KXKXNCOMNMEEBL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=C)C)O)C(=O)OC

Origin of Product

United States

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